3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline
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Overview
Description
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline is a heterocyclic aromatic amine that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyrimidine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
- 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline
- 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
Uniqueness
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and advanced materials .
Properties
Molecular Formula |
C13H12N4 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyrimidin-2-yl)aniline |
InChI |
InChI=1S/C13H12N4/c1-9-5-6-17-8-12(16-13(17)15-9)10-3-2-4-11(14)7-10/h2-8H,14H2,1H3 |
InChI Key |
AHFBVFDQWAUGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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